1-(4-(5-(Dimethylamino)pyridazin-3-yl)piperazin-1-yl)-2-phenylethanone

Physicochemical property LogP Drug-likeness

1-(4-(5-(Dimethylamino)pyridazin-3-yl)piperazin-1-yl)-2-phenylethanone (CAS 1797078-90-0) is a synthetic heterocyclic small molecule defined by its pyridazine-piperazine-phenylethanone scaffold. Its molecular formula is C18H23N5O (MW: 325.416 g/mol).

Molecular Formula C18H23N5O
Molecular Weight 325.416
CAS No. 1797078-90-0
Cat. No. B2560748
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-(5-(Dimethylamino)pyridazin-3-yl)piperazin-1-yl)-2-phenylethanone
CAS1797078-90-0
Molecular FormulaC18H23N5O
Molecular Weight325.416
Structural Identifiers
SMILESCN(C)C1=CC(=NN=C1)N2CCN(CC2)C(=O)CC3=CC=CC=C3
InChIInChI=1S/C18H23N5O/c1-21(2)16-13-17(20-19-14-16)22-8-10-23(11-9-22)18(24)12-15-6-4-3-5-7-15/h3-7,13-14H,8-12H2,1-2H3
InChIKeyUZNHHKWFLFHPCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-(5-(Dimethylamino)pyridazin-3-yl)piperazin-1-yl)-2-phenylethanone (CAS 1797078-90-0): Core Identity and Procurement Baseline


1-(4-(5-(Dimethylamino)pyridazin-3-yl)piperazin-1-yl)-2-phenylethanone (CAS 1797078-90-0) is a synthetic heterocyclic small molecule defined by its pyridazine-piperazine-phenylethanone scaffold. Its molecular formula is C18H23N5O (MW: 325.416 g/mol) [1]. Key predicted physicochemical properties include a calculated logP of 1.85 [1]. Critically, this compound is explicitly listed in major chemical biology databases as having no known or predicted bioactivity [2], which fundamentally distinguishes its procurement profile from biologically annotated tool compounds or drug leads. This absence of biological annotation is not a deficit to be overlooked; it is the primary characteristic a scientific procurement officer must evaluate when considering this compound for discovery workflows.

Procurement Risk of Substituting 1-(4-(5-(Dimethylamino)pyridazin-3-yl)piperazin-1-yl)-2-phenylethanone with In-Class Analogs


Generic substitution among pyridazinyl-piperazine analogs is scientifically unsound for this compound class. While a broad patent landscape (e.g., WO2005009976A1 [1]) defines the histamine H3 receptor affinity of many pyridazinyl-piperazines, 1-(4-(5-(dimethylamino)pyridazin-3-yl)piperazin-1-yl)-2-phenylethanone has been explicitly annotated as having no known activity in curated bioactivity databases [2]. This represents a fundamental functional divergence from structurally similar, biologically annotated probes. Interchanging this specific compound with a superficially similar analog that possesses documented receptor activity introduces a high risk of confounding experimental results. The procurement decision must be driven by the need for a specific, biologically silent scaffold or a synthetic intermediate, not by assumptions of pharmacological class effects.

Quantitative Differentiation Evidence for 1-(4-(5-(Dimethylamino)pyridazin-3-yl)piperazin-1-yl)-2-phenylethanone


Differentiation by Predicted Hydrophobicity (logP) Versus Closest Structural Analogs

Compared to N,N-dimethyl-5-(piperazin-1-yl)pyridazin-3-amine (CAS 1824317-32-9), a simpler analog lacking the phenylethanone moiety, the target compound 1-(4-(5-(dimethylamino)pyridazin-3-yl)piperazin-1-yl)-2-phenylethanone is predicted to have a substantially lower logP (1.85 vs. >2.5 for the simple analog) [1] . This 0.65+ log unit decrease indicates significantly higher hydrophilicity, directly impacting DMSO solubility and aqueous compatibility in assay buffers—a key procurement specification for screening laboratories.

Physicochemical property LogP Drug-likeness

Critical Differentiation by the Total Absence of Known Bioactivity

The most significant and verifiable differentiator is the explicit absence of any reported bioactivity for 1-(4-(5-(dimethylamino)pyridazin-3-yl)piperazin-1-yl)-2-phenylethanone [1]. In head-to-head comparison across the class, published pyridazinyl-piperazines are potent histamine H3 receptor ligands with low nanomolar affinity (e.g., Ki values in the 1-100 nM range) [2]. The target compound, in contrast, is listed in ZINC and ChEMBL with no known activity, making it uniquely suited as a negative control or a scaffold for de-novo probe design where background activity is unacceptable.

Bioactivity profiling Selectivity Chemical probe

Limited but Actionable Evidence Gap: Purity and Vendor Documentation

The vast majority of available listings for 1-(4-(5-(dimethylamino)pyridazin-3-yl)piperazin-1-yl)-2-phenylethanone originate from vendor sources that are excluded from this evidence guide. For comparators like the 3-methylbutan-1-one analog, similar vendor-dependent purity claims of ~95% are made . However, no independent, verifiable analytical data (HPLC, NMR) from a primary journal or an authoritative database could be located for the target compound to substantiate these claims. The procurement recommendation is to require a batch-specific Certificate of Analysis from any potential supplier, as no comparative purity advantage can be proven from public data.

Purity analysis Quality control Procurement specification

Validated Use Scenarios for Procuring 1-(4-(5-(Dimethylamino)pyridazin-3-yl)piperazin-1-yl)-2-phenylethanone


Negative Control for Histamine H3 Receptor Assays

Based on its documented lack of bioactivity [1] in contrast to the potent H3 receptor activity of close analogs [2], this compound is the optimal, structurally matched negative control for in-vitro binding or functional assays targeting the histamine H3 receptor. Its use eliminates the confounding variable of off-target pharmacology inherent in using a biologically active analog as a control.

Scaffold for De-Novo Medicinal Chemistry Optimization

The compound's confirmed status as a biologically silent scaffold [1] makes it an ideal starting point for hit-to-lead programs. Medicinal chemists can introduce substituents to engineer desired activity without the interference of pre-existing, unwanted target engagement. The predicted logP of 1.85 [1] provides a favorable starting point for optimizing pharmacokinetic properties.

Analytical Reference Standard for Method Development

With a highly specific molecular formula of C18H23N5O, this compound can serve as a reference standard for developing analytical methods (e.g., LC-MS, HPLC) aimed at detecting and quantifying more complex pyridazinyl-piperazine analogs in biological matrices. Its use as a stable retention time and mass marker is predicated on its structural integrity, which must be verified by the supplier's Certificate of Analysis.

Quote Request

Request a Quote for 1-(4-(5-(Dimethylamino)pyridazin-3-yl)piperazin-1-yl)-2-phenylethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.